molecular formula C17H13NO4S2 B3015916 Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900019-29-6

Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No.: B3015916
CAS No.: 900019-29-6
M. Wt: 359.41
InChI Key: QVDLNNMKWQHRSA-UHFFFAOYSA-N
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Description

Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiophene and phenoxy groups in its structure contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of Methyl 3-amino-2-thiophenecarboxylate with 4-[(2-thienylcarbonyl)amino]phenol under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-thiophenecarboxylate: A precursor in the synthesis of the target compound.

    4-[(2-thienylcarbonyl)amino]phenol: Another precursor used in the synthesis.

Uniqueness

Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate is unique due to the combination of thiophene and phenoxy groups in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl 3-[4-(thiophene-2-carbonylamino)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S2/c1-21-17(20)15-13(8-10-24-15)22-12-6-4-11(5-7-12)18-16(19)14-3-2-9-23-14/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDLNNMKWQHRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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